2,2,2-Trifluoroethyl 6-bromohexanoate

Description

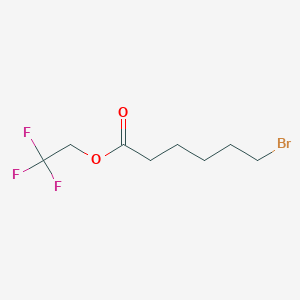

2,2,2-Trifluoroethyl 6-bromohexanoate is a fluorinated ester compound characterized by a hexanoate backbone substituted with a bromine atom at the 6-position and a trifluoroethyl ester group. Its molecular formula is C₈H₁₂BrF₃O₂, with a molecular weight of 277.08 g/mol. The compound combines the electrophilic reactivity of the bromoalkane moiety with the electron-withdrawing properties of the trifluoroethyl group, making it valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No. |

128691-25-8 |

|---|---|

Molecular Formula |

C8H12BrF3O2 |

Molecular Weight |

277.08 g/mol |

IUPAC Name |

2,2,2-trifluoroethyl 6-bromohexanoate |

InChI |

InChI=1S/C8H12BrF3O2/c9-5-3-1-2-4-7(13)14-6-8(10,11)12/h1-6H2 |

InChI Key |

GPPUERLEBVJQDE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)OCC(F)(F)F)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 6-bromohexanoate typically involves the esterification of 6-bromohexanoic acid with 2,2,2-trifluoroethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl 6-bromohexanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-bromohexanoic acid and 2,2,2-trifluoroethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 6-azidohexanoate, 6-thiocyanatohexanoate, or 6-methoxyhexanoate are formed.

Ester Hydrolysis: The primary products are 6-bromohexanoic acid and 2,2,2-trifluoroethanol.

Scientific Research Applications

2,2,2-Trifluoroethyl 6-bromohexanoate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules to study their structure and function.

Medicine: It is employed in the development of novel drug candidates and in medicinal chemistry research.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 6-bromohexanoate involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The trifluoroethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Key Properties :

- Boiling Point : Estimated at 180–190°C (decomposes under heat due to bromine instability).

- Solubility : Low polarity; soluble in dichloromethane, THF, and diethyl ether.

- Reactivity : The bromine atom acts as a leaving group, while the trifluoroethyl group enhances electrophilicity at the carbonyl carbon.

Comparison with Similar Compounds

This section evaluates 2,2,2-trifluoroethyl 6-bromohexanoate against structurally analogous esters and brominated compounds. Key comparison metrics include reactivity, stability, solubility, and applications.

Structural and Functional Analogues

Table 1: Comparative Analysis of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₈H₁₂BrF₃O₂ | 277.08 | 180–190 (dec.) | Bromoalkane, trifluoroethyl ester | Pharmaceutical intermediates, alkylation |

| Ethyl 6-bromohexanoate | C₈H₁₅BrO₂ | 223.11 | 210–215 | Bromoalkane, ethyl ester | Surfactants, plasticizers |

| Methyl 6-bromohexanoate | C₇H₁₃BrO₂ | 209.08 | 195–200 | Bromoalkane, methyl ester | Cross-coupling reactions |

| 6-Bromo-2,3,4-trifluorobenzoic acid | C₇H₃BrF₃O₂ | 255.00 | N/A (sublimes) | Bromoarene, trifluoromethyl | Agrochemical synthesis |

| Ethyl 3-amino-4,4-dicyanobut-3-enoate | C₈H₉N₃O₂ | 191.18 | 240–245 | Cyano, enamine, ethyl ester | Heterocyclic chemistry |

Reactivity and Stability

A. Electrophilicity and Substitution Reactions

The trifluoroethyl group in this compound significantly enhances the electrophilicity of the ester carbonyl compared to ethyl or methyl esters. This increases its susceptibility to nucleophilic attack, enabling efficient transesterification or aminolysis reactions . In contrast, ethyl 6-bromohexanoate exhibits slower reaction kinetics in similar conditions due to the less electron-withdrawing ethyl group.

The bromine atom at the 6-position facilitates SN2 reactions, but steric hindrance from the hexanoate chain limits its utility in small-molecule alkylation compared to shorter-chain analogues like methyl 4-bromobutyrate.

B. Thermal and Hydrolytic Stability

- Thermal Stability: The trifluoroethyl group improves thermal resistance, with decomposition observed only above 180°C. Non-fluorinated esters (e.g., ethyl 6-bromohexanoate) decompose at lower temperatures (150–160°C).

- Hydrolytic Stability : The electron-withdrawing trifluoroethyl group reduces hydrolysis rates in aqueous environments, making the compound more stable than methyl or ethyl esters under physiological conditions .

Solubility and Physicochemical Behavior

The trifluoroethyl group imparts lipophilicity (logP ≈ 2.8), reducing water solubility compared to ethyl or methyl esters (logP ≈ 1.5–2.0). This property is advantageous in drug design for enhancing membrane permeability. In contrast, 6-bromo-2,3,4-trifluorobenzoic acid (logP ≈ 1.2) exhibits higher aqueous solubility due to its aromatic carboxylic acid group, favoring agrochemical formulations .

Research Findings and Industrial Relevance

Recent studies highlight the compound’s utility in Suzuki-Miyaura cross-coupling reactions , where the bromine atom serves as a coupling site. However, its reactivity is lower than that of aryl bromides (e.g., 6-bromo-2,3,4-trifluorobenzoic acid ) due to steric and electronic factors . Industrial patents emphasize its role in synthesizing fluorinated anti-inflammatory agents, leveraging both the bromine and trifluoroethyl motifs for targeted bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.